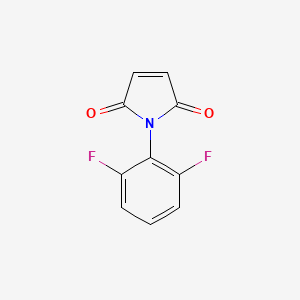

1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione” belongs to a class of organic compounds known as fluorinated organic compounds. These are organic compounds containing a fluorine atom .

Synthesis Analysis

While specific synthesis methods for “1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione” were not found, related compounds such as “1-(2,6-difluorophenyl)ethan-1-one” have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures .科学的研究の応用

Corrosion Inhibition

1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione derivatives have been synthesized and investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good inhibition performance, which increases with concentration. Their adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a chemisorption process as the main mechanism of action. This application is crucial for extending the lifespan of metal structures in corrosive environments (Zarrouk et al., 2015).

Organic Solar Cells

The compound has found use in organic solar cells, where derivatives like 6,6′,6′′,6′′′-([9,9′-bifluorenylidene]-2,2′,7,7′-tetrayltetrakis(thiophene-5,2-diyl))tetrakis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) have been designed and synthesized. These materials exhibit high optical absorption coefficients, good solubility, promising optoelectronic properties, and high electron mobility, leading to efficient solar cells with an impressive open-circuit voltage (Gupta et al., 2017).

Fluorescent Materials

Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione-based conjugated polymers and copolymers have been synthesized for use in fluorescent materials. These materials demonstrate strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and photochemical stability. Such properties make them ideal candidates for use in optoelectronic devices and sensors (Beyerlein & Tieke, 2000).

Enhanced Thermo-stability and Luminescence

Modifications of pyrrolo[3,4-c]pyrrole-4,6-dione derivatives by incorporating pentafluorobenzene groups have resulted in materials with enhanced thermal stability and luminescent properties. These materials, such as poly{9,9-dioctylfluorene-2,7-diyl-alt-5-perfluorophenylthieno[3,4-c]pyrrole-4,6-dione}, show improved luminescent efficiency and color purity, making them promising candidates for polymer light-emitting diodes (PLEDs) (Wang et al., 2014).

Organic Thin Film Transistors

Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have also been employed in the construction of organic thin-film transistors (OTFTs). Copolymers containing quaterthiophene and 1,3-DPP units have shown promising p-channel charge transport performance, with hole mobility up to 0.013 cm²/Vs, indicating their potential for high-performance OTFT applications (Guo et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,6-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSJUAGIQCFCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=O)C=CC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)